6-ethyl-4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide
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Overview
Description
6-ETHYL-4-OXO-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromene core, a benzothiophene moiety, and a pyridine ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-4-OXO-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves multiple steps, including the formation of the chromene core, the introduction of the benzothiophene moiety, and the attachment of the pyridine ring. The synthetic route typically starts with the preparation of the chromene core through a cyclization reaction. The benzothiophene moiety is then introduced via a coupling reaction, followed by the attachment of the pyridine ring through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The chromene core and benzothiophene moiety are known to bind to various biological targets, modulating their activity. The pyridine ring enhances the compound’s ability to interact with nucleic acids and proteins, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4H-Chromene-2-carboxamide derivatives: These compounds share the chromene core and exhibit similar biological activities.
Benzothiophene derivatives: Known for their antimicrobial and anticancer properties.
Pyridine-containing compounds: Widely studied for their pharmacological activities.
Uniqueness
6-ETHYL-4-OXO-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of three distinct moieties, each contributing to its overall biological and chemical properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C27H25N3O4S |
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Molecular Weight |
487.6 g/mol |
IUPAC Name |
6-ethyl-4-oxo-N-[3-(pyridin-3-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C27H25N3O4S/c1-2-16-9-10-21-19(12-16)20(31)13-22(34-21)25(32)30-27-24(18-7-3-4-8-23(18)35-27)26(33)29-15-17-6-5-11-28-14-17/h5-6,9-14H,2-4,7-8,15H2,1H3,(H,29,33)(H,30,32) |
InChI Key |
WRMIGRQAIKBONC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CN=CC=C5 |
Origin of Product |
United States |
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